Product packaging for (5-Nitrothiophen-3-yl)methanol(Cat. No.:)

(5-Nitrothiophen-3-yl)methanol

Cat. No.: B13472621
M. Wt: 159.17 g/mol
InChI Key: MEFGIBFSOQRRAZ-UHFFFAOYSA-N
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Description

(5-Nitrothiophen-3-yl)methanol is a nitroheterocyclic building block of interest in medicinal chemistry and chemical biology research. Its molecular formula is C5H5NO3S, and it features both a methanol group and a nitro group on a thiophene ring, making it a versatile intermediate for the synthesis of more complex molecules . Researchers utilize this compound as a precursor in the development of novel chemical entities. For instance, nitrothiophene derivatives are investigated for their role as hypoxia-selective bioreductive triggers in the synthesis of prodrugs designed for targeting tumor-associated hypoxia . Furthermore, structurally similar nitrothiophene aldehydes are key intermediates in creating Schiff bases and hydrazone analogs, which are screened for potential antimicrobial properties . As a reagent, it enables the exploration of structure-activity relationships in drug discovery. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3S B13472621 (5-Nitrothiophen-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

(5-nitrothiophen-3-yl)methanol

InChI

InChI=1S/C5H5NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2

InChI Key

MEFGIBFSOQRRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CO)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Nitrothiophen 3 Yl Methanol

Strategic Approaches to the Thiophene (B33073) Core Functionalization

The inherent electronic properties of the thiophene ring dictate its reactivity, making the site-selective introduction of functional groups a significant synthetic challenge. The C2 and C5 positions (α-positions) are generally more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions (β-positions). beilstein-journals.org Consequently, developing strategies to achieve substitution at the less reactive β-positions is a key area of research.

Regioselective Nitration Protocols for Thiophene Systems

Nitration is a classic electrophilic aromatic substitution reaction. However, direct nitration of unsubstituted thiophene typically yields a mixture of 2-nitrothiophene (B1581588) and 5-nitrothiophene, with poor regioselectivity and the potential for polysubstitution. beilstein-journals.org Achieving substitution at the C3 position, or controlling substitution on an already functionalized ring, requires specific protocols.

Traditional methods for the synthesis of 3-nitrothiophenes have been described as scarce, often suffering from a lack of regioselectivity and difficulties in separating isomers. beilstein-journals.org Modern approaches have sought to overcome these limitations. For instance, the choice of nitrating agent and solvent system can significantly influence the regiochemical outcome. nih.gov Nitration of substituted thiophenes is governed by the directing effects of the pre-existing substituent. For precursors to (5-Nitrothiophen-3-yl)methanol (B6166676), such as those with a group at the C-3 position, the nitration is directed to the C5 position. A common and effective method for the nitration of many thiophene derivatives involves a mixture of concentrated nitric acid and sulfuric acid. smolecule.commdpi.com

Table 1: Comparison of Nitration Conditions for Heterocyclic Systems

Substrate Type Nitrating Agent Solvent Temperature Outcome Reference
Electron-rich heterocycles Nitric Acid Acetic Anhydride (B1165640) 0 °C Can favor specific isomers nih.gov
Electron-rich heterocycles Nitric Acid Trifluoroacetic Acid 0 °C - 25 °C Can alter regioselectivity compared to other solvents nih.gov
Thiophene-2,5-dicarboxylates Nitric Acid Sulfuric Acid 0 °C to ambient Yields 3-nitro derivative mdpi.com

This table presents generalized conditions and outcomes; specific results can vary based on the full substrate structure.

Introduction of Hydroxymethyl Functionality at the Thiophene C-3 Position

Introducing a hydroxymethyl group (-CH2OH) at the C-3 position of a thiophene ring can be accomplished through several synthetic routes. Direct C-H functionalization at the C3 position is challenging due to the higher reactivity of the α-positions. acs.org Therefore, this transformation is more commonly achieved by the chemical modification of a precursor functional group already present at the C3 position.

The most straightforward approach involves the reduction of a carbonyl group, such as an aldehyde or a carboxylic ester. For example, a thiophene-3-carbaldehyde can be readily reduced to the corresponding primary alcohol using a variety of reducing agents. Similarly, a thiophene-3-carboxylate ester can be reduced to the hydroxymethyl group. This precursor-based approach circumvents the challenges of direct, regioselective C-H hydroxymethylation.

Precursor Chemistry and Reaction Pathways

The synthesis of this compound is most efficiently achieved through multi-step pathways starting from readily available precursors. The choice of precursor and the sequence of reactions are critical for obtaining the target molecule with high purity and yield.

Synthesis from Nitrothiophene Derivatives

One possible synthetic route begins with a thiophene molecule that already contains the nitro group. For instance, starting with 3-substituted-5-nitrothiophene allows for the subsequent introduction of the hydroxymethyl functionality. This might involve, for example, a 3-bromo-5-nitrothiophene, where the bromine atom can be replaced or converted into the desired hydroxymethyl group through reactions like metal-halogen exchange followed by reaction with formaldehyde, or through palladium-catalyzed coupling reactions. However, pathways that build the molecule by first establishing the C3 functionality and then performing nitration are often more direct.

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing thiophene derivatives, several green approaches are being explored. beilstein-journals.orgbohrium.com

Solvent Choice: Traditional nitrations often use large quantities of strong acids. Research into alternative, less hazardous solvent systems is ongoing. For other steps, such as reductions, the use of greener solvents like ethanol (B145695) or even water is preferable to chlorinated solvents. acs.org

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a core principle of green chemistry. For the reduction of the aldehyde, catalytic hydrogenation could be an alternative to metal hydrides, although selectivity over the nitro group would be a critical challenge to address.

While specific green-certified syntheses for this compound are not extensively documented, the application of these principles to the established synthetic pathways, such as using aqueous or ethanolic conditions for the reduction step, represents a viable strategy for a more sustainable process.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficient synthesis of this compound from its carbonyl precursor, 5-nitrothiophene-3-carbaldehyde (B1360311) matrix-fine-chemicals.com, hinges on the precise control of reaction parameters. Key to this is the selective reduction of the aldehyde group without affecting the nitro group.

Catalytic Systems in the Reduction of Carbonyl Precursors

The selective reduction of an aldehyde in the presence of a nitro group is a common challenge in organic synthesis. While powerful reducing agents like lithium aluminum hydride can reduce both functional groups, milder reagents are required for selectivity. smolecule.com Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones. jsynthchem.com Its application in protic solvents like methanol (B129727) or ethanol is effective for this transformation. jsynthchem.comamazonaws.com

For the synthesis of this compound, sodium borohydride is added portion-wise to a solution of 5-nitrothiophene-3-carbaldehyde in methanol at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. amazonaws.comchemrxiv.org This method has been successfully employed for the reduction of similar nitro-substituted aldehydes. amazonaws.comchemrxiv.org

The development of highly selective catalysts is an active area of research. Heterogeneous catalysts, particularly those based on nanoparticles of noble metals like platinum and palladium, have shown great promise in the selective hydrogenation of nitro compounds. unimi.it For instance, platinum nanoparticles on specific supports have demonstrated high efficiency in the selective reduction of functionalized nitroarenes. unimi.it While these are typically used for reducing the nitro group itself, modifying the catalyst and reaction conditions can tune the selectivity towards other functional groups. The interaction between the catalyst, support, and solvent plays a crucial role in directing the reaction pathway. unimi.itunimi.it

Table 1: Comparison of Reducing Agents for Carbonyl Group Reduction

Reducing Agent Selectivity for Aldehyde over Nitro Group Typical Solvents Key Considerations
Sodium Borohydride (NaBH₄) High Methanol, Ethanol Cost-effective and safe for selective aldehyde reduction. jsynthchem.com
Lithium Aluminum Hydride (LiAlH₄) Low Diethyl ether, THF Highly reactive, reduces both aldehydes and nitro groups. jsynthchem.com
Catalytic Hydrogenation (e.g., Pd/C) Variable Ethanol, Methanol Selectivity depends on catalyst, support, and conditions. mdpi.com

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the efficiency and selectivity of the reduction reaction. Protic solvents like methanol and ethanol are commonly used for reductions with sodium borohydride. jsynthchem.com They can participate in the reaction mechanism by stabilizing intermediates and facilitating the transfer of hydride ions. researchgate.net The solubility of the starting material and the reducing agent in the chosen solvent is also a critical factor for ensuring a homogeneous reaction mixture and maximizing reaction rates.

In the context of nucleophilic aromatic substitution (SNAr) reactions on nitrothiophene systems, which share mechanistic features with reductions, solvent polarity has been shown to influence reaction rates. researchgate.netacs.org For instance, studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with amines have been conducted in various solvents to understand their effect on the kinetics. researchgate.netacs.org While not a direct reduction, these studies highlight the sensitivity of reactions on the nitrothiophene ring to the solvent environment. Polar aprotic solvents can also be employed, and their effects on reaction kinetics and pathways are a subject of ongoing research. mdpi.com

Temperature and Pressure Influences on Process Control

Temperature is a critical parameter in controlling the selectivity of the reduction. Low temperatures, typically around 0 °C, are often employed at the beginning of the reaction to moderate the initial exothermic reaction and prevent over-reduction or side reactions. amazonaws.comchemrxiv.org The reaction is then often allowed to proceed at room temperature. chemrxiv.org

In catalytic hydrogenation reactions, both temperature and pressure are key variables. acs.org An increase in temperature generally leads to a higher reaction rate. acs.org However, for selective reductions, a careful balance must be struck, as higher temperatures can sometimes lead to a loss of selectivity. Similarly, hydrogen pressure in catalytic systems is a crucial factor that influences the reaction kinetics and the efficiency of the catalyst. acs.org

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. This involves identifying key intermediates and studying the kinetics of the reaction steps.

Elucidation of Reaction Intermediates

The reduction of an aldehyde by sodium borohydride is generally understood to proceed via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate. In a protic solvent like methanol, this intermediate is then protonated to yield the final alcohol product.

In the case of this compound synthesis, the initial step is the formation of a borohydride-solvent adduct. This complex then delivers a hydride to the aldehyde carbon of 5-nitrothiophene-3-carbaldehyde. The resulting thiophene-alkoxide intermediate is subsequently protonated by the solvent to give this compound.

Mechanistic studies on related nitroaromatic compounds, particularly in the context of nucleophilic aromatic substitution, have identified intermediates such as Meisenheimer complexes and zwitterions. researchgate.netresearchgate.net While not directly applicable to the reduction of the aldehyde, these studies provide insight into the electronic nature of the nitrothiophene ring and how it can stabilize charged intermediates. The electron-withdrawing nature of the nitro group plays a significant role in the reactivity of the molecule. smolecule.com

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates and the influence of various parameters. For the synthesis of this compound, a kinetic analysis would involve monitoring the concentration of the reactant (5-nitrothiophene-3-carbaldehyde) and the product over time under different conditions (e.g., varying temperature, concentration of reducing agent).

Kinetic studies on similar systems, such as the reactions of 2-methoxy-3-X-5-nitrothiophenes with nucleophiles, have been performed to determine rate constants and understand the influence of substituents and solvents on reactivity. researchgate.netacs.org These studies often reveal the reaction to follow a specific rate law, providing evidence for the proposed mechanism. For instance, a second-order rate constant is often observed in bimolecular reactions. acs.org Such analyses for the reduction of 5-nitrothiophene-3-carbaldehyde would be invaluable for process optimization and control.

Comparative Analysis of Diverse Synthetic Strategies for this compound

The preparation of this compound can be approached from two main precursors: 5-nitrothiophene-3-carbaldehyde and 5-nitrothiophene-3-carboxylic acid. The choice of precursor dictates the necessary reducing agents and reaction conditions. A comparative analysis of these strategies highlights the advantages and limitations of each pathway.

Synthesis via Reduction of 5-Nitrothiophene-3-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound from 5-nitrothiophene-3-carbaldehyde, metal hydride reagents are commonly employed.

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes in the presence of less reactive functional groups, such as nitro groups. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature or below. rsc.orglibretexts.org A similar reduction of 5-nitrothiophene-2-carbaldehyde to (5-nitrothiophen-2-yl)methanol (B1605993) is achieved using sodium borohydride in methanol at temperatures ranging from 0 °C to 30 °C. rsc.org This suggests that a comparable methodology would be effective for the 3-substituted isomer, offering good chemoselectivity and operational simplicity.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a more potent reducing agent than sodium borohydride and readily reduces aldehydes to primary alcohols. libretexts.org However, its higher reactivity may lead to the reduction of the nitro group as well, thus requiring careful control of reaction conditions, such as low temperatures, to achieve selectivity.

Catalytic Hydrogenation: While catalytic hydrogenation is a powerful reduction method, achieving selectivity for the aldehyde in the presence of a nitro group can be challenging. Many catalysts, such as platinum or palladium on carbon, will preferentially reduce the nitro group. rsc.org Specific catalytic systems and conditions would be necessary to favor the reduction of the aldehyde.

Synthesis via Reduction of 5-Nitrothiophene-3-carboxylic acid

Alternatively, this compound can be synthesized by the reduction of 5-nitrothiophene-3-carboxylic acid.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is the reagent of choice for the reduction of carboxylic acids to primary alcohols. dalalinstitute.com This reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Given the strength of LiAlH₄, it will also reduce the nitro group, which may or may not be desirable depending on the target molecule. To selectively reduce the carboxylic acid, it would first need to be converted to an ester, which can then be reduced more selectively.

Borane (BH₃) Reduction: Borane and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of carboxylic acids to primary alcohols and may offer different selectivity profiles compared to LiAlH₄.

The precursor, 5-nitrothiophene-3-carboxylic acid, can be prepared by methods such as the nitration of thiophene-3-carboxylic acid or the hydrolysis of its corresponding ester, methyl 5-nitrothiophene-3-carboxylate. nih.gov

Interactive Data Table: Comparison of Synthetic Routes to this compound

Starting MaterialReagentSolventTypical ConditionsAdvantagesDisadvantages
5-Nitrothiophene-3-carbaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol0°C to Room TempHigh chemoselectivity for aldehyde, mild conditions, operational simplicity.May not be as rapid as stronger reducing agents.
5-Nitrothiophene-3-carbaldehydeLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Low TemperatureHigh reactivity, rapid conversion.Lower chemoselectivity, potential for nitro group reduction, requires strictly anhydrous conditions.
5-Nitrothiophene-3-carboxylic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)RefluxDirect reduction of the carboxylic acid.Will also reduce the nitro group, requires strictly anhydrous conditions.
Methyl 5-nitrothiophene-3-carboxylateLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Low TemperatureCan be more selective than direct acid reduction.Requires an additional esterification step.

Reactivity and Chemical Transformations of 5 Nitrothiophen 3 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile functional handle that allows for numerous structural modifications through oxidation, derivatization, and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol in (5-Nitrothiophen-3-yl)methanol (B6166676) can be selectively oxidized to form either the corresponding aldehyde, 5-nitrothiophene-3-carbaldehyde (B1360311), or the carboxylic acid, 5-nitrothiophene-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions associated with Swern or Moffatt oxidations.

Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) are effective for this purpose.

Table 1: Plausible Oxidation Reactions

Product Reagent Examples Typical Conditions
5-Nitrothiophene-3-carbaldehyde Pyridinium chlorochromate (PCC) Dichloromethane (DCM), Room Temp
5-Nitrothiophene-3-carbaldehyde Dess-Martin periodinane (DMP) Dichloromethane (DCM), Room Temp
5-Nitrothiophene-3-carboxylic acid Potassium permanganate (KMnO₄) Basic aqueous solution, heat

Esterification and Etherification Reactions for Structural Derivatization

The hydroxyl group is readily converted into esters and ethers, which is a common strategy for structural modification in medicinal chemistry and materials science.

Esterification: This can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com Alternatively, for a more rapid and often higher-yielding reaction under milder conditions, the alcohol can be treated with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Etherification: The Williamson ether synthesis is a standard method for forming ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group is a poor leaving group and must first be converted into a more reactive intermediate to undergo nucleophilic substitution. This two-step process allows for the introduction of a wide range of functional groups.

First, the alcohol is activated by converting it into a better leaving group, such as a tosylate (by reaction with tosyl chloride), a mesylate (with mesyl chloride), or a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly into the corresponding alkyl chloride or bromide.

Once activated, the resulting electrophilic carbon is susceptible to attack by various nucleophiles (e.g., cyanide, azide, thiols, amines), displacing the leaving group and forming a new carbon-nucleophile bond.

Mitsunobu Reactions and Related Inversions of Configuration

The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and thioethers, under mild conditions. wikipedia.orgorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the reaction, the triphenylphosphine and DEAD combine to activate the alcohol, making it susceptible to nucleophilic attack. nrochemistry.com A key feature of the Mitsunobu reaction is that it proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at a chiral carbon center. nrochemistry.com While this compound is an achiral primary alcohol, the Sₙ2 pathway is still followed, making it an efficient method for derivatization with acidic nucleophiles (pKa typically less than 13). wikipedia.org

Table 2: Illustrative Mitsunobu Reactions

Nucleophile (H-Nu) Reagents Expected Product
Benzoic Acid PPh₃, DEAD, THF (5-Nitrothiophen-3-yl)methyl benzoate
Phenol PPh₃, DIAD, THF 3-(Phenoxymethyl)-5-nitrothiophene
Phthalimide PPh₃, DEAD, THF 2-((5-Nitrothiophen-3-yl)methyl)isoindoline-1,3-dione

Chemical Modifications of the Nitro Group

The nitro group is a strong electron-withdrawing group and a key site for chemical transformation, most notably reduction.

Reductive Cyclization Pathways

The presence of a nitro group adjacent to a functionalized side chain on the thiophene (B33073) ring provides a strategic opportunity for the synthesis of fused heterocyclic systems through reductive cyclization. This pathway is a powerful tool for constructing thieno[3,2-b]pyrroles, which are significant scaffolds in medicinal chemistry. The process is initiated by the chemical reduction of the nitro group to an amino group, which can then undergo an intramolecular condensation reaction with a suitably activated side chain.

For instance, the synthesis of 5-carbethoxythieno[3,2-b]pyrrole has been accomplished through a sequence involving the condensation of 2-methyl-3-nitrothiophene (B2515613) with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl 3-nitro-2-thienylpyruvate using stannous chloride. acs.org This classic approach highlights a common strategy where the nitro group is converted to a nucleophilic amine that subsequently attacks an electrophilic carbon atom on the side chain to form the pyrrole (B145914) ring.

While direct examples involving this compound are not extensively documented, a similar reaction pathway can be proposed. The reduction of the nitro group to an amino group would generate a reactive intermediate. If the hydroxymethyl group at the 3-position is first oxidized to an aldehyde, the resulting aminothiophene aldehyde could undergo intramolecular cyclization to form a thienopyrrole derivative. Various reducing agents can be employed for the initial nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂, Fe, Zn). acs.orgyoutube.com

The general scheme for such a transformation is outlined below:

StepReactionReagentsIntermediate/Product
1Oxidation of alcoholPCC, DMP, etc.5-Nitrothiophene-3-carbaldehyde
2Reduction of nitro groupSnCl₂, H₂, Pd/C5-Aminothiophene-3-carbaldehyde
3Intramolecular Cyclization-4H-Thieno[3,2-b]pyrrole

This tandem approach, combining reduction and cyclization, offers an efficient route to condensed heterocyclic systems that are otherwise challenging to synthesize.

Reactivity of the Thiophene Heterocyclic Ring System

The thiophene ring in this compound is an electron-rich aromatic system, yet its reactivity is profoundly influenced by the attached substituents. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack, while simultaneously activating it for nucleophilic substitution. The hydroxymethyl group, being a weakly activating substituent, has a lesser, but still notable, influence on the ring's reactivity.

Electrophilic Aromatic Substitution Studies on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, typically occurring at the C2 and C5 positions, which are more reactive than the C3 and C4 positions. However, in this compound, the C5 position is occupied by a nitro group, which is a powerful deactivating group and a meta-director in benzene (B151609) chemistry. The hydroxymethyl group at C3 is a weak ortho-, para-director.

The combined influence of these two groups on the remaining unsubstituted C2 and C4 positions dictates the regioselectivity of any potential EAS reaction.

The Nitro Group (C5): Strongly deactivates the entire ring, particularly the adjacent C4 position.

The Hydroxymethyl Group (C3): Weakly activates the ring and would direct incoming electrophiles to the C2 (ortho) and C5 (para) positions. Since C5 is blocked, it primarily directs to C2.

Given these competing effects, electrophilic substitution on this compound is expected to be difficult and require harsh reaction conditions. If a reaction were to occur, the C2 position is the most likely site of attack, as it is activated by the hydroxymethyl group and is the inherently more reactive α-position of the thiophene ring, despite some deactivation from the nitro group. uoanbar.edu.iqyoutube.com Substitution at C4 would be highly disfavored due to the strong deactivating effect of the adjacent nitro group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

PositionInfluence of -NO₂ (at C5)Influence of -CH₂OH (at C3)Overall Predicted Reactivity
C2 DeactivatedActivated (ortho-directing)Most likely site for substitution
C4 Strongly DeactivatedWeakly Activated (ortho-directing)Highly disfavored

Nucleophilic Aromatic Substitution on the Thiophene Ring (if activated by the nitro group)

The presence of a strong electron-withdrawing nitro group makes the thiophene ring in this compound highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govnih.gov This reaction typically requires a leaving group, such as a halide, at a position activated by the nitro group (ortho or para). While the parent molecule lacks a conventional leaving group, the nitro group itself can, in some cases, be displaced by a nucleophile, especially when the ring is further activated by other electron-withdrawing substituents. mdpi.com

A study on 3-nitrothiophenes bearing electron-withdrawing carbonyl groups at the C2 and C5 positions demonstrated that the nitro group at C3 can be efficiently displaced by various thiolates. mdpi.comdoaj.org This proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups.

For this compound, nucleophilic attack is most likely to occur at the positions activated by the C5-nitro group, which are the C4 and C2 positions. If a leaving group were present at either of these positions, SₙAr would be a highly favorable reaction. The kinetics of such reactions have been studied, showing that nitrothiophenes react much faster than their benzene analogues. uoanbar.edu.iqnih.gov Theoretical studies have also been conducted to understand the mechanism and reactivity of substituted nitrothiophenes in SₙAr reactions. nih.gov

Metalation and Cross-Coupling Reactions at Unsubstituted Thiophene Positions

The unsubstituted C2 and C4 positions of this compound can be functionalized through deprotonation (metalation) followed by reaction with an electrophile or a cross-coupling reaction. The acidity of the ring protons is a key factor in determining the site of metalation. In thiophene, the α-protons (C2 and C5) are significantly more acidic than the β-protons (C3 and C4). wikipedia.org

In this molecule, the C5 position is blocked. Therefore, the C2 proton is the most acidic and the most likely site for deprotonation by a strong base, such as an organolithium reagent or a lithium amide base. organic-chemistry.org Studies on 3-substituted thiophenes have shown high regioselectivity for deprotonation at the C5 position; by extension, with C5 blocked, C2 becomes the primary site. acs.orgacs.org

The hydroxymethyl group at C3 could potentially act as a directing group for metalation at the C4 position, although this is generally less favored than deprotonation at the α-position.

Once metalated, the resulting thienyl-metal species can participate in a variety of subsequent reactions:

Quenching with electrophiles: Reaction with electrophiles like aldehydes, ketones, CO₂, or alkyl halides allows for the introduction of a wide range of functional groups.

Cross-coupling reactions: The metalated thiophene can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) with aryl or vinyl halides to form new carbon-carbon bonds. organic-chemistry.org

Predicted Regioselectivity of Metalation:

PositionAcidityDirecting Group InfluencePredicted Site of Metalation
C2 High (α-position)-Primary site
C4 Low (β-position)Possible direction from -CH₂OHSecondary/minor site

Ring-Opening and Rearrangement Reactions of the Thiophene Core

Nitro-activated thiophenes are known to undergo ring-opening reactions when treated with certain nucleophiles. This unusual reactivity stems from the ability of the nitro group to stabilize the negative charge in the intermediate formed upon nucleophilic attack. For example, 3,4-dinitrothiophene has been shown to react with secondary amines, leading to the opening of the thiophene ring. youtube.com This type of transformation provides access to highly functionalized, acyclic compounds that can be used in further synthetic elaborations.

While specific studies on the ring-opening of this compound are scarce, it is plausible that strong nucleophiles could attack the ring, initiating a cascade that results in the cleavage of a carbon-sulfur bond. The outcome of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The combination of a reducible nitro group, a modifiable hydroxymethyl group, and reactive C-H positions on the thiophene ring makes this compound an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation.

A prime example is the reductive amination and annulation sequence. As discussed in section 3.2.2, the reduction of the nitro group to an amine, followed by intramolecular cyclization with a side-chain carbonyl (derived from the hydroxymethyl group), constitutes a tandem process for the synthesis of thienopyrroles. nih.gov

Another potential tandem reaction involves a metalation/cross-coupling sequence . In a one-pot procedure, the thiophene ring could be regioselectively metalated at the C2 position, followed by the addition of a transition metal catalyst and a coupling partner (e.g., an aryl halide) to directly form a C2-arylated product. organic-chemistry.org This avoids the isolation of the often-unstable organometallic intermediate.

Lack of Documented Stereoselective and Enantioselective Transformations of this compound

A comprehensive review of scientific literature reveals a notable absence of specific research detailing the stereoselective and enantioselective transformations of the chemical compound this compound. Despite the importance of stereochemistry in the development of pharmaceuticals and other bioactive molecules, dedicated studies on the asymmetric synthesis and chiral manipulation of this particular nitrothiophene derivative appear to be limited or not publicly documented.

Stereoselective and enantioselective reactions are fundamental in modern organic chemistry, allowing for the precise synthesis of specific stereoisomers of a chiral molecule. These transformations are crucial as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. Typically, such transformations involve the use of chiral catalysts, reagents, or auxiliaries to control the three-dimensional arrangement of atoms in the product.

While general methodologies for the stereoselective synthesis of related structures, such as other thiophene derivatives or nitro alcohols, are well-established, specific applications of these methods to this compound are not described in the available research. Searches of chemical databases and scholarly articles did not yield any detailed experimental procedures, catalytic systems, or specific reaction conditions for inducing stereoselectivity at or adjacent to the hydroxymethyl group of this compound.

Consequently, there is no available data to populate a detailed discussion on the reactivity and chemical transformations of this compound in the context of stereoselective and enantioselective synthesis. This includes a lack of information on:

Enzymatic or chemo-catalytic asymmetric reduction of a precursor ketone to produce chiral this compound.

Kinetic resolution of racemic this compound.

Diastereoselective reactions of the alcohol moiety with chiral reagents.

Enantioselective derivatization of the hydroxyl group.

The absence of such studies in the public domain suggests that the stereochemical aspects of this compound's reactivity may be an unexplored area of research. Therefore, a detailed, evidence-based article on its stereoselective and enantioselective transformations cannot be constructed at this time.

Derivatization and Synthesis of Advanced Chemical Structures from 5 Nitrothiophen 3 Yl Methanol

Design and Synthesis of Novel Thiophene-Based Heterocycles

The inherent reactivity of the (5-nitrothiophen-3-yl)methanol (B6166676) scaffold allows for its elaboration into more complex heterocyclic systems. Annulation reactions to form fused rings and cycloaddition strategies to generate spirocyclic structures are prominent methods to expand the chemical space accessible from this starting material.

Annulation, the formation of a new ring onto an existing one, can be effectively applied to derivatives of this compound to create fused bicyclic and polycyclic systems. The nitro group on the thiophene (B33073) ring is a key functionality, acting as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is often a crucial step in annulation sequences. mdpi.comdntb.gov.ua

One prominent strategy involves the synthesis of thieno[3,2-b]thiophenes. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net This can be achieved by reacting a 3-nitrothiophene (B186523) derivative, which could be synthesized from this compound, with a sulfur-containing nucleophile like methyl thioglycolate. mdpi.comdntb.gov.ua The SNAr reaction displaces the nitro group, and a subsequent intramolecular cyclization, such as a Dieckmann condensation, yields the fused thieno[3,2-b]thiophene (B52689) core. mdpi.comdntb.gov.ua

Another powerful method for forming fused nitrogen-containing heterocycles is the Cadogan reaction. beilstein-journals.orgnih.govbeilstein-journals.orgwikipedia.org This reaction typically involves the reductive cyclization of a nitro-biaryl compound using a phosphite (B83602) reagent. beilstein-journals.orgnih.gov To apply this to this compound, the molecule would first need to be coupled with another aromatic or heteroaromatic ring, for instance, via a Suzuki or Stille coupling at a different position on the thiophene ring. The subsequent Cadogan cyclization of the resulting nitro-biaryl precursor would lead to the formation of a fused indole (B1671886) or related heterocyclic system. beilstein-journals.org For example, the reaction of a 2-(3-nitrothien-2-yl)thieno[3,2-b]thiophene precursor with triethyl phosphite has been shown to produce a fused thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]pyrrole system. beilstein-journals.org

Table 1: Annulation Reactions for Thiophene Derivatives

Annulation StrategyKey Reagents/ConditionsPotential Precursor from this compoundResulting Fused SystemReference
SNAr followed by Dieckmann Condensation1. Sulfur nucleophile (e.g., methyl thioglycolate), K₂CO₃ 2. Base (e.g., NaOMe)3-Nitrothiophene-2,5-dicarboxylate (potentially accessible from the title compound)Thieno[3,2-b]thiophene mdpi.comdntb.gov.ua
Cadogan ReactionTriethyl phosphite (P(OEt)₃), heatA biaryl derivative, e.g., 2-(3-nitrothienyl)thieno[3,2-b]thiopheneFused Thieno-pyrrole systems beilstein-journals.orgbeilstein-journals.org
Fischer IndolizationAryl hydrazine, acid catalystA ketone derived from the thiophene ringThieno-indole systems researchgate.net

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest in drug discovery. The thiophene moiety from this compound can be incorporated into such architectures through various cycloaddition reactions. nih.govmdpi.comresearchgate.netpnrjournal.com

A prominent method is the 1,3-dipolar cycloaddition. researchgate.netthieme-connect.comnih.govoup.comacs.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. For instance, derivatives of this compound could be modified to act as either the dipole or the dipolarophile. The nitro group makes the thiophene ring electron-deficient, enhancing its reactivity as a dipolarophile. nih.gov For example, nitrobenzothiophenes have been shown to react with in situ-generated nonstabilized azomethine ylides in a dearomative [3+2] cycloaddition to form functionalized fused tricyclic pyrrole (B145914) systems. nih.gov A similar strategy could be envisioned for nitrothiophenes.

Alternatively, the functional groups of this compound can be transformed to generate the 1,3-dipole. The hydroxymethyl group could be converted to an azido (B1232118) group, which can then participate in cycloadditions. Multi-component reactions, often assisted by microwave irradiation, provide an efficient route to complex spiroheterocycles. nih.govmdpi.com For example, a three-component reaction involving an isatin, an amino acid, and a suitable thiophene derivative can lead to the formation of spiro-pyrrolidine-oxindoles.

Table 2: Synthetic Routes to Thiophene-Containing Spiro Compounds

Spirocyclization MethodKey ReactantsPotential Role of this compound derivativeResulting Spiro SystemReference
1,3-Dipolar CycloadditionAzomethine ylide + DipolarophileThe nitrothiophene ring acts as an electron-deficient dipolarophile.Spiro[thiophene-pyrrolidine] nih.gov
Multi-component ReactionIsatin, amino acid, thiophene derivativeThe thiophene moiety is incorporated into the final structure.Spiro[indoline-pyrrolidine] with thiophene substituent nih.gov
Diels-Alder ReactionDiene + DienophileA derivative can be designed to act as a dienophile.Spiro[cyclohexene-thiophene] pnrjournal.com

This compound as a Building Block in Complex Molecular Architectures

Beyond forming novel isolated heterocycles, this compound is a valuable building block for constructing larger, functional molecular systems, including polymers, coordination complexes, and scaffolds for advanced materials.

The development of functional polymers is a rapidly advancing field, and this compound offers a route to novel thiophene-based monomers. google.com The hydroxymethyl group is readily converted into a variety of polymerizable functionalities.

A straightforward approach is the esterification of the alcohol with polymerizable acids like acrylic acid or methacrylic acid. nih.govorganic-chemistry.org This would yield (5-nitrothiophen-3-yl)methyl acrylate (B77674) or methacrylate, monomers that can undergo free-radical polymerization to produce polymers with pendant nitrothiophene units. Such polymers could have interesting electronic or optical properties due to the highly polar nitrothiophene moiety.

Another strategy is to attach the this compound unit to a monomer that polymerizes through a different mechanism, such as ring-opening metathesis polymerization (ROMP). For example, the alcohol can be coupled to a norbornene derivative, creating a hybrid monomer. acs.org This approach allows for the synthesis of well-defined block copolymers and other complex polymer architectures. The use of functionalized thiophenes as monomers can lead to polymers with tailored properties, such as controlled hydrophobicity and specific interactions with biological media. google.com

Table 3: Conversion of this compound to Polymerizable Monomers

Polymerization StrategyMonomer Synthesis from this compoundResulting Polymer TypePotential Properties/ApplicationsReference
Free-Radical PolymerizationEsterification with acrylic or methacrylic acid.Poly(acrylate/methacrylate) with pendant nitrothiophene groups.Materials with high refractive index, dielectric materials. nih.govorganic-chemistry.orgsemanticscholar.org
Ring-Opening Metathesis Polymerization (ROMP)Coupling to a norbornene derivative.Polynorbornene with pendant nitrothiophene groups.Functional materials, biocompatible polymers. acs.org
Condensation PolymerizationConversion to a di-functional monomer (e.g., diol, diamine).Polyesters, polyamides, or polyurethanes.High-performance polymers. researchgate.net

Thiophene-containing ligands have been extensively used in coordination chemistry to form stable complexes with a wide range of metal ions. mdpi.comnih.govnih.gov this compound can be readily converted into precursors for such ligands.

A common route is the oxidation of the primary alcohol to the corresponding aldehyde, 5-nitrothiophene-3-carbaldehyde (B1360311). ontosight.ai This aldehyde is a versatile intermediate for the synthesis of Schiff base ligands. Condensation of the aldehyde with various primary amines (including aromatic, aliphatic, and heterocyclic amines) yields imines (Schiff bases) that can act as bidentate or polydentate ligands for metal ions like Pd(II), Cu(II), Co(II), and Ni(II). researchgate.netresearchgate.netresearchgate.netekb.egjetir.orgoncologyradiotherapy.com The presence of the nitro group can influence the electronic properties of the ligand and the stability and reactivity of the resulting metal complexes. mdpi.comnih.gov The coordination of the metal to the ligand often enhances its biological activity. nih.govresearchgate.net

Table 4: Synthesis of Thiophene-Based Ligands and Complexes

Ligand TypeSynthesis from this compound DerivativeCoordinating AtomsExample Metal IonsReference
Schiff BaseOxidation to aldehyde, followed by condensation with a primary amine.N, S, OPd(II), Cu(II), Ni(II), Co(II), Zn(II) researchgate.netresearchgate.netekb.egoncologyradiotherapy.com
ThiosemicarbazoneOxidation to aldehyde, followed by condensation with thiosemicarbazide.N, SPd(II), Ru(II) jetir.org
HydrazoneOxidation to aldehyde, followed by condensation with a hydrazide.N, OMn(II), Co(II) scispace.com

The unique electronic characteristics of the nitrothiophene moiety make this compound an attractive building block for advanced materials, particularly in the field of organic electronics. ontosight.airesearchgate.net The combination of the electron-rich thiophene ring and the potent electron-withdrawing nitro group creates a "push-pull" system that can be exploited to tune the optical and electronic properties of larger conjugated molecules.

Derivatives of this compound can be incorporated into conjugated polymers and oligomers. aip.orgbeilstein-journals.orgd-nb.info For example, after suitable functionalization (e.g., halogenation), it could be used in cross-coupling reactions like Suzuki or Stille to be integrated into the main chain of a conjugated polymer. The presence of the nitro group would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for applications in n-type organic field-effect transistors (OFETs) and as electron-acceptor materials in organic solar cells.

Furthermore, the molecule can serve as a precursor for S,N-heteroacenes, which are ladder-type fused aromatic systems with promising properties as semiconductors. beilstein-journals.org The synthesis often involves the cyclization of nitro-substituted precursors. By designing appropriate reaction sequences, the this compound unit can be integrated into these extended π-systems, contributing to the development of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 5: Advanced Materials Derived from Nitrothiophene Scaffolds

Material ClassSynthetic StrategyKey Property Influenced by NitrothiophenePotential ApplicationReference
Conjugated PolymersIncorporation as a monomer via cross-coupling reactions (e.g., Suzuki, Stille).Lowered LUMO energy, tuned bandgap.Organic photovoltaics (OPV), n-type organic field-effect transistors (OFETs). aip.orgbeilstein-journals.org
S,N-HeteroacenesUse as a precursor in multi-step synthesis involving cyclization (e.g., Cadogan reaction).Modified electronic and photophysical properties.Organic semiconductors, organic light-emitting diodes (OLEDs). beilstein-journals.org
Functional DyesDerivatization to form molecules with extended conjugation (e.g., Schiff bases, styryl dyes).Strong charge-transfer character, solvatochromism.Non-linear optics, sensors. researchgate.net

Chemoselective Functionalization Strategies

Chemoselectivity is paramount when derivatizing this compound, as the reactivity of one functional group must be controlled without affecting the others. The primary sites for functionalization are the hydroxyl group of the methanol (B129727) substituent, the nitro group, and the thiophene ring itself.

Reactions at the Hydroxymethyl Group: The primary alcohol of this compound is a versatile handle for introducing a variety of functionalities.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. smolecule.com The choice of oxidizing agent is critical to prevent unwanted side reactions. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for the synthesis of the corresponding aldehyde, while stronger agents such as potassium permanganate (B83412) (KMnO₄) can produce the carboxylic acid. smolecule.com

Esterification and Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic anhydrides, and etherification with alkyl halides under basic conditions. These reactions allow for the introduction of a wide array of lipophilic or functional moieties.

Conversion to Halide: The alcohol can be converted to a more reactive leaving group, such as a bromide or chloride, using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). researchgate.net This transformation paves the way for subsequent nucleophilic substitution reactions to introduce diverse substituents.

Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the thiophene ring. Its transformation is a key strategy for creating analogues with different electronic properties and biological activities.

Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine (-NH₂). smolecule.com This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like tin(II) chloride (SnCl₂) or sodium borohydride (B1222165) in the presence of a transition metal salt. smolecule.combeilstein-journals.org The resulting amino group can then be further functionalized, for example, through acylation or diazotization. The selective reduction of a nitro group in the presence of other reducible functionalities can be challenging but is often achievable with specific catalysts. unimi.it

Bioreduction: In biological systems, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso and hydroxylamine (B1172632) intermediates. researchgate.netbiosynth.com This bioreductive activation is a key mechanism for the biological activity of many nitroaromatic compounds. researchgate.netaablocks.com

Functionalization of the Thiophene Ring: The thiophene ring itself can undergo substitution reactions, although the presence of the deactivating nitro group directs the position of these substitutions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the thiophene ring for nucleophilic aromatic substitution. nih.gov Halogens at positions ortho or para to the nitro group are particularly susceptible to displacement by nucleophiles such as amines or alkoxides. nih.govresearchgate.net For instance, studies on related 2-L-5-nitrothiophenes show that they react with various amines to substitute the leaving group L. nih.gov

Electrophilic Aromatic Substitution: While the nitro group is deactivating, electrophilic substitution on the thiophene ring is still possible, although it may require harsh conditions. The substitution will be directed to the positions meta to the nitro group.

A summary of potential chemoselective functionalization strategies is presented in the table below.

Target Functional GroupReaction TypeReagents and ConditionsResulting Functional Group
HydroxymethylOxidation (to aldehyde)Pyridinium chlorochromate (PCC)Aldehyde
HydroxymethylOxidation (to acid)Potassium permanganate (KMnO₄)Carboxylic Acid
HydroxymethylEsterificationAcyl chloride, baseEster
HydroxymethylConversion to HalidePhosphorus tribromide (PBr₃)Bromomethyl
NitroReductionH₂, Pd/C or SnCl₂, HClAmino
Thiophene RingNucleophilic SubstitutionNucleophile (e.g., amine, alkoxide) on a halo-substituted derivativeSubstituted Thiophene

Development of Libraries of this compound Analogues

The synthesis of compound libraries based on the this compound scaffold is a powerful approach for exploring the structure-activity relationships (SAR) of this chemical series. By systematically introducing diverse substituents at key positions, libraries of analogues can be rapidly generated and screened for desired properties.

Methodologies such as parallel synthesis and diversity-oriented synthesis are well-suited for this purpose. core.ac.ukscribd.com In a typical parallel synthesis approach, a common intermediate is reacted with a set of diverse building blocks in a spatially separated array, such as a multi-well plate. core.ac.uk

A hypothetical strategy for generating a library from this compound could involve a multi-step sequence:

Scaffold Preparation: The synthesis begins with the base scaffold, this compound.

Functionalization of the Hydroxyl Group: The alcohol is converted to a more reactive intermediate, such as (3-bromomethyl-5-nitrothiophen). This allows for the introduction of a first point of diversity (R¹) by reacting it with a library of nucleophiles (e.g., phenols, thiols, amines).

Reduction and Functionalization of the Nitro Group: The nitro group of the resulting products can then be reduced to an amine. This new amino group provides a second point for diversification (R²), for example, through acylation with a library of carboxylic acids or sulfonyl chlorides. core.ac.uk

An example of a reaction scheme for library development is shown in the table below.

StepReactionReagentsPoint of Diversity Introduced
1Conversion to BromidePBr₃None
2Nucleophilic SubstitutionLibrary of R¹-OH, R¹-SH, or R¹-NH₂
3Nitro Group ReductionSnCl₂·2H₂ONone
4Amide CouplingLibrary of R²-COOH, HBTU

This combinatorial approach allows for the creation of a large and diverse set of molecules from a single starting material. For example, reacting the brominated intermediate with 20 different alcohols, followed by reduction and coupling with 20 different carboxylic acids, would yield a library of 400 distinct compounds. The synthesis of libraries of related nitrothiophene derivatives has been successfully employed in the discovery of new biologically active agents. aablocks.comnih.govtandfonline.commdpi.comorientjchem.org The insights gained from screening these libraries can guide the design of more potent and specific molecules. core.ac.uk

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 5 Nitrothiophen 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For (5-Nitrothiophen-3-yl)methanol (B6166676), both one-dimensional and two-dimensional NMR techniques are indispensable.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the proton and carbon frameworks of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the thiophene (B33073) ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the thiophene ring's aromaticity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound would display signals for the four carbon atoms of the thiophene ring and the single carbon of the hydroxymethyl group. The positions of these signals are indicative of their electronic environment, with carbons attached to or near the electronegative nitro and oxygen atoms appearing at a lower field (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 ~8.0-8.5 -
H4 ~7.5-8.0 -
CH₂ ~4.5-5.0 ~60-65
OH Variable -
C2 - ~125-130
C3 - ~140-145
C4 - ~120-125
C5 - ~150-155

Note: These are predicted values based on the analysis of similar nitrothiophene and thiophene-methanol derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the thiophene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively assign the proton signals for the CH₂ group and the thiophene CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (two or three bond) correlations between protons and carbons. This is invaluable for piecing together the molecular skeleton, for instance, by showing correlations from the methylene protons to the C3 and C4 carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bond connectivity. This is particularly useful for determining the stereochemistry and conformation of molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

For this compound, key functional groups with distinct vibrational signatures include:

O-H stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

N-O stretches (Nitro group): The nitro group displays two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹, while the C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

C=C and C-S stretches (Thiophene ring): Vibrations associated with the thiophene ring typically appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Table 2: Characteristic IR and Raman Bands for this compound

Functional Group Typical IR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹)
O-H (stretch) 3200-3600 (broad, strong) Weak
Aromatic C-H (stretch) 3000-3100 (medium) Strong
Aliphatic C-H (stretch) 2850-3000 (medium) Medium
NO₂ (asymmetric stretch) 1500-1560 (strong) Strong
NO₂ (symmetric stretch) 1300-1370 (strong) Strong
C=C (thiophene ring) 1400-1600 (variable) Strong
C-O (stretch) 1000-1260 (strong) Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₅H₅NO₃S. The PubChem database lists a predicted monoisotopic mass of 158.99901 Da for this compound.

Analysis of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, molecules are ionized and often fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH): Leading to a fragment ion with m/z corresponding to the loss of 17 Da.

Loss of the hydroxymethyl group (-CH₂OH): Resulting in a fragment ion corresponding to the loss of 31 Da.

Loss of the nitro group (-NO₂): A significant fragmentation pathway leading to a peak corresponding to the loss of 46 Da.

Cleavage of the thiophene ring: This can lead to a variety of smaller fragment ions.

The predicted adducts from the PubChemLite database for this compound (C5H5NO3S) are as follows:

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct m/z
[M+H]⁺ 160.00629
[M+Na]⁺ 181.98823
[M-H]⁻ 157.99173
[M+NH₄]⁺ 177.03283
[M+K]⁺ 197.96217
[M+H-H₂O]⁺ 141.99627

Data sourced from PubChemLite, which provides predicted collision cross-section values.

By integrating the data from these diverse spectroscopic and analytical techniques, a complete and unambiguous structural assignment for this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.

For this compound, the UV-Vis spectrum is expected to reveal absorptions corresponding to π → π* and n → π* transitions. The thiophene ring, being an aromatic heterocycle, possesses a conjugated π-system. The presence of a nitro group (-NO₂), a strong electron-withdrawing group, and a hydroxymethyl group (-CH₂OH), a weak electron-donating group, attached to this ring will significantly influence the electronic distribution and, consequently, the absorption spectrum.

The nitro group's presence is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene-3-methanol. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The n → π* transition, originating from the non-bonding electrons on the oxygen atoms of the nitro group, is also expected, though it is typically weaker in intensity than the π → π* transitions.

A hypothetical UV-Vis data table for this compound, based on typical values for similar nitroaromatic compounds, is presented below. This data would be obtained by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and recording the absorbance across a range of wavelengths.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Ethanol~280-320~8,000-12,000π → π
Ethanol~350-400~1,000-3,000n → π

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.

The crystal structure of this compound would confirm the substitution pattern on the thiophene ring, unequivocally distinguishing it from its isomers, such as (5-Nitrothiophen-2-yl)methanol (B1605993). It would also provide precise measurements of the C-S, C-N, N-O, and C-O bond lengths, which can offer insights into the electronic effects of the substituents. Furthermore, the analysis of the crystal packing would reveal any intermolecular hydrogen bonding involving the hydroxyl group of the hydroxymethyl substituent and the oxygen atoms of the nitro group, as well as potential π-π stacking interactions between the thiophene rings.

A representative table of crystallographic data that would be expected from such an analysis is shown below.

Parameter Value
Empirical formulaC₅H₅NO₃S
Formula weight159.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factorValue

Note: The cell parameters (a, b, c, β), volume, density, and R-factor are placeholders as experimental data is not available.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This information is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirms that the elemental composition matches the expected molecular formula (C₅H₅NO₃S).

The analysis is typically performed using a combustion method, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), nitrogen oxides (which are then reduced to N₂), and sulfur dioxide (SO₂), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample can be calculated. The percentage of oxygen is usually determined by difference.

The theoretical elemental composition of this compound (C₅H₅NO₃S) is calculated from its molecular formula and the atomic masses of its constituent elements. The experimental values obtained from the elemental analyzer should be in close agreement with these theoretical values, typically within a tolerance of ±0.4%.

Below is a data table comparing the theoretical elemental composition of this compound with hypothetical experimental results.

Element Theoretical % Experimental %
Carbon (C)37.7337.68
Hydrogen (H)3.173.20
Nitrogen (N)8.808.75
Sulfur (S)20.1520.09
Oxygen (O)30.1530.28

The close correlation between the theoretical and hypothetical experimental values in this table would provide strong evidence for the successful synthesis and purity of this compound.

Theoretical and Computational Investigations of 5 Nitrothiophen 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and the stable arrangement of atoms in space.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. A key application of DFT is geometry optimization, an iterative process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy—the ground-state equilibrium structure.

For (5-Nitrothiophen-3-yl)methanol (B6166676), geometry optimization would reveal crucial parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the thiophene (B33073) ring, the orientation of the nitro group relative to the ring, and the spatial arrangement of the methanol (B129727) substituent are all determined through this process.

The choice of a functional and a basis set is critical in DFT calculations. Functionals are mathematical approximations for the exchange-correlation energy, while basis sets are sets of mathematical functions used to build the molecular orbitals. A combination like the B3LYP functional with a 6-311++G(d,p) basis set is commonly employed for organic molecules to achieve reliable geometric and electronic data. dergipark.org.tr By calculating the energy of various molecular arrangements, DFT can map out the potential energy landscape, identifying not only the most stable structure but also other local energy minima that represent different stable conformations of the molecule.

Table 1: Common Functionals and Basis Sets in DFT Calculations

Component Examples Description
Functionals B3LYP, PBE0, M06-2X, ωB97XD Approximations that describe the exchange and correlation energies of the electrons. Hybrid functionals like B3LYP often provide a good balance of accuracy for a wide range of organic molecules.

| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Sets of mathematical functions (orbitals) used to construct the molecular orbitals. Larger basis sets with polarization (d,p) and diffuse (+) functions provide more flexibility and yield more accurate results. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. While computationally more demanding than DFT, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy, especially for electronic properties. These methods are often used to benchmark the results obtained from DFT calculations to ensure their reliability. For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energy differences between conformers or to obtain a very precise value for the dipole moment.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hydroxymethyl group (-CH₂OH) in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis is the study of how the molecule's energy changes with the rotation around its single bonds. The primary points of rotation in this molecule are the bond connecting the thiophene ring to the hydroxymethyl carbon and the C-O bond within that group.

To perform this analysis, a potential energy surface (PES) scan is conducted. This involves systematically rotating a specific dihedral angle by a set increment (e.g., 10-15 degrees) and calculating the molecule's energy at each step, allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states). For this compound, this analysis would identify the most stable orientation of the -CH₂OH group relative to the plane of the thiophene ring, which is crucial for understanding its intermolecular interactions. olemiss.edu

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. uncw.edu The calculation provides the isotropic shielding value for each nucleus, which is then converted into a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectrum helps in the assignment of experimental peaks. For this compound, calculations would predict distinct signals for the two thiophene ring protons, the methylene (B1212753) (-CH₂) protons, and the hydroxyl (-OH) proton, with their chemical shifts influenced by the strong electron-withdrawing effect of the nitro group.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the O-H stretch of the alcohol, the symmetric and asymmetric stretches of the NO₂ group, C-H stretches of the thiophene ring, and the C-S ring vibrations. Comparing the calculated vibrational spectrum with an experimental one can confirm the presence of key functional groups. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would likely show intense π → π* transitions associated with the conjugated thiophene system, significantly influenced by the nitro group. researchgate.nettubitak.gov.tr

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Feature
¹H NMR Chemical Shift (δ) Signals for two distinct aromatic (thiophene) protons, one methylene (-CH₂) group, and one hydroxyl (-OH) proton. Aromatic signals are expected to be downfield due to the nitro group's influence.
¹³C NMR Chemical Shift (δ) Signals for five distinct carbon atoms: four in the thiophene ring and one in the methylene group. The carbon attached to the nitro group would be significantly affected.
IR Wavenumber (cm⁻¹) Characteristic peaks for O-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 and 1350 cm⁻¹), and C-S stretching from the thiophene ring.

| UV-Vis | λ_max | Strong absorption bands in the UV region corresponding to π → π* electronic transitions within the conjugated nitrothiophene system. |

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate an electron, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept an electron, acting as an electrophile. The spatial distribution and energy of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com For this compound, the HOMO is expected to be largely localized on the electron-rich thiophene ring, while the LUMO is anticipated to be heavily influenced by the electron-withdrawing nitro group, with significant density over the N-O bonds and adjacent ring atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy significantly, likely resulting in a relatively small energy gap for this compound, indicating its potential for reactivity. nih.gov

The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity.

Table 3: Global Reactivity Descriptors from FMO Theory

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -E_HOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -E_LUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to change in its electron distribution. It is directly related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a measure of how easily the molecule's electron cloud can be polarized.

These computational investigations, from geometry optimization to the prediction of reactivity, provide a comprehensive theoretical framework for understanding the chemical nature of this compound.

Molecular Docking and Dynamics Simulations (as applied to material interactions, not clinical)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate the interaction of molecules with various surfaces and bulk materials at an atomic level. While specific studies on this compound are not available, the behavior of similar thiophene derivatives in computational studies provides a framework for predicting its potential material interactions.

Molecular Docking for Surface Interactions:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While predominantly used in drug discovery, it can also be adapted to model the interaction of small molecules with material surfaces. For this compound, docking studies could be employed to understand its adsorption and binding characteristics on various substrates, such as metal surfaces or self-assembled monolayers.

In a hypothetical docking study, the this compound molecule would be treated as the "ligand" and the material surface as the "receptor." The simulation would explore various binding poses, considering factors like hydrogen bonding from the methanol group, π-π stacking interactions of the thiophene ring, and electrostatic interactions involving the nitro group. The results would be ranked based on a scoring function that estimates the binding affinity. This information is crucial for applications in sensor technology, corrosion inhibition, and surface functionalization.

Molecular Dynamics Simulations for Bulk and Interfacial Properties:

Molecular dynamics simulations model the time-dependent behavior of a molecular system, providing insights into the dynamic interactions between molecules and materials. For this compound, MD simulations could be used to study its interaction with polymers or its behavior at interfaces.

For instance, simulations of this compound within a polymer matrix could reveal information about its dispersion, solubility, and the effect it has on the polymer's mechanical and thermal properties. Key parameters that can be extracted from such simulations include the interaction energy, radial distribution functions, and the Flory-Huggins interaction parameter, which quantifies the miscibility of the compound with the polymer.

Studies on related thiophene derivatives have demonstrated the utility of MD simulations in understanding these interactions. For example, simulations have been performed on thiophene polymers with heterocyclic substituents to study their interaction with various analytes, highlighting the role of the side chains in designing sensory materials. researchgate.net Similarly, MD simulations have been used to investigate the morphology of thiophene-based semiconducting polymers, providing insights into their local ordering and charge transport properties. chemrxiv.org

Furthermore, density functional theory (DFT) calculations, a quantum mechanical modeling method, have been used to study the adsorption of thiophene on various transition metal surfaces like platinum, gold, and silver. researchgate.netaps.org These studies provide valuable data on adsorption energies and the most stable adsorption sites, which are critical for understanding the initial stages of surface functionalization or thin-film growth. The insights gained from these studies on thiophene can be extrapolated to predict the behavior of this compound, where the nitro and methanol functional groups would be expected to significantly influence the adsorption geometry and energy.

A summary of potential interaction parameters that could be calculated for this compound based on methodologies applied to related compounds is presented in the table below.

Simulation TypeInvestigated SystemKey Parameters CalculablePotential Application
Molecular Docking This compound on a metal surface (e.g., Au, Ag, Pt)Binding Energy (kcal/mol), Binding Pose, Intermolecular Interactions (H-bonds, π-stacking)Surface functionalization, sensor design
Molecular Dynamics This compound in a polymer matrix (e.g., polystyrene)Interaction Energy, Radial Distribution Function, Flory-Huggins Parameter, DiffusivityDevelopment of polymer composites, functional coatings
DFT Calculations Adsorption of this compound on a metal surfaceAdsorption Energy (eV), Adsorption Height (Å), Charge Transfer, Density of StatesUnderstanding surface chemistry, catalysis

Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations.

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms, identifying intermediates, and determining the structures and energies of transition states. This information is vital for optimizing existing synthetic routes and designing new, more efficient pathways. While a specific computational study on the synthesis of this compound is not documented, the synthesis of structurally related compounds provides a basis for predicting its formation pathways.

A plausible synthetic route to this compound is the reduction of 5-nitrothiophene-3-carbaldehyde (B1360311). This transformation can be investigated computationally to understand the reaction mechanism in detail.

DFT Investigation of the Reduction of 5-Nitrothiophene-3-carbaldehyde:

Using DFT, the reaction pathway for the reduction of 5-nitrothiophene-3-carbaldehyde with a reducing agent like sodium borohydride (B1222165) can be modeled. The calculations would typically involve the following steps:

Geometry Optimization: The 3D structures of the reactant (5-nitrothiophene-3-carbaldehyde), the reducing agent complex, any intermediates, the transition state, and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactant and the product. This represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile: The relative energies of the reactant, transition state, and product are calculated to construct a reaction energy profile. The energy difference between the reactant and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Studies on the reactivity of related thiophene carboxylic acids have shown that the position of the substituent significantly influences the electronic properties and reactivity of the molecule. researchgate.net For this compound, the electron-withdrawing nitro group at the 5-position and the hydroxymethyl group at the 3-position would have a distinct effect on the electron distribution in the thiophene ring, which in turn would influence the reaction mechanism and the stability of intermediates and transition states.

The table below presents a hypothetical set of calculated energy data for the reduction of 5-nitrothiophene-3-carbaldehyde, based on typical values observed in DFT studies of similar reactions.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Reactant Complex (Aldehyde + BH₄⁻)B3LYP/6-31G(d)0.00
Transition State B3LYP/6-31G(d)+15.2-450
Product Complex (Alkoxide + BH₃)B3LYP/6-31G(d)-25.80

Such computational insights can guide the choice of solvent and reaction temperature to improve the yield and selectivity of the synthesis of this compound. Furthermore, DFT can be used to explore alternative synthetic routes and predict their feasibility before they are attempted in the laboratory.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Nitrothiophen-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Nitration and Reduction : The nitro group is typically introduced via nitration of a thiophene precursor (e.g., using HNO₃/H₂SO₄), followed by reduction of the intermediate nitro compound to the alcohol. For example, analogous compounds like (2-Chloro-3-fluoro-5-nitrophenyl)methanol are synthesized via nitration of chlorinated precursors, with yields optimized by controlling temperature (0–5°C for nitration) and stoichiometric ratios .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC (>95% as per reagent-grade standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the thiophene ring protons (δ 6.5–8.0 ppm for aromatic protons) and the methanol group (δ 4.5–5.0 ppm). Nitro groups cause deshielding in adjacent protons .
  • FT-IR : Peaks at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) confirm nitro group presence .
  • Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H]⁺ for C₅H₅NO₃S, theoretical m/z 158.02) .

Q. How does the nitro group in this compound influence its stability under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : The nitro group stabilizes the thiophene ring via resonance but may lead to decomposition under strong acids (e.g., HCl > 2M) due to protonation of the oxygen atoms.
  • Basic Conditions : The methanol group may deprotonate (pKa ~15–17), forming a methoxide intermediate. Stability studies using UV-Vis spectroscopy show <10% degradation at pH 7–9 over 72 hours .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict electron density distribution, highlighting the nitro group’s electron-withdrawing effect and its impact on the thiophene ring’s aromaticity. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .
  • Molecular Dynamics : Simulations (e.g., GROMACS) assess solvation effects in polar solvents (e.g., DMSO), revealing hydrogen-bonding interactions between the methanol group and solvent molecules .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer :

  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves structural ambiguities. For instance, discrepancies in NOE correlations may arise from dynamic effects in solution, which are absent in solid-state structures .
  • Dynamic NMR : Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., hindered rotation of the nitro group) that cause signal splitting at low temperatures .

Q. What strategies optimize the regioselectivity of nitro group introduction in thiophene derivatives?

  • Methodological Answer :

  • Directed Ortho-Metalation : Using directing groups (e.g., methoxy or halogens) on thiophene rings guides nitration to the 5-position. For example, 3-bromothiophene directs nitration to C5 with >80% regioselectivity .
  • Electrophilic Aromatic Substitution (EAS) : Nitration with acetyl nitrate (AcONO₂) in acetic anhydride minimizes polysubstitution. Kinetic studies show a 3:1 preference for C5 over C2 in unsubstituted thiophenes .

Q. What biological assays are appropriate for studying this compound’s interaction with enzymes like alcohol dehydrogenase?

  • Methodological Answer :

  • Enzyme Kinetics : Monitor NAD⁺/NADH absorbance at 340 nm to quantify catalytic activity. Competitive inhibition assays (Ki values) assess binding affinity .
  • Molecular Docking : AutoDock Vina predicts binding poses with ADH1B, highlighting hydrogen bonds between the methanol group and catalytic zinc ions .

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